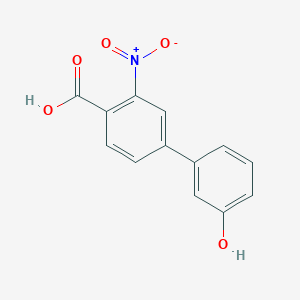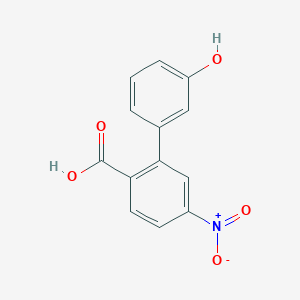
2-(4-Hydroxyphenyl)-5-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenyl)-5-methoxybenzoic acid, also known as 2-HPMBA, is a phenolic acid that has been studied for its potential applications in a variety of scientific fields. It is an aromatic compound that can be found in a variety of plants, including apples, grapes, and tomatoes, and has been shown to possess antioxidant, anti-inflammatory, and antimicrobial properties. In
Scientific Research Applications
2-(4-Hydroxyphenyl)-5-methoxybenzoic acid, 95% has been studied for its potential applications in a variety of scientific fields, including biochemistry, medicine, and chemistry. In biochemistry, it has been studied for its potential to inhibit the growth of cancer cells and to act as an antioxidant. In medicine, it has been studied for its potential to act as an anti-inflammatory agent and to protect against oxidative stress. In chemistry, it has been studied for its potential to act as a catalyst in the synthesis of organic compounds.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-5-methoxybenzoic acid, 95% is still not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and by inhibiting the formation of reactive oxygen species. It is also believed to act as an anti-inflammatory agent by suppressing the production of inflammatory cytokines and by modulating the activity of transcription factors involved in the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Hydroxyphenyl)-5-methoxybenzoic acid, 95% have been studied in a variety of organisms. Studies have shown that 2-(4-Hydroxyphenyl)-5-methoxybenzoic acid, 95% can act as an antioxidant and anti-inflammatory agent in both in vitro and in vivo models. It has also been shown to possess antimicrobial properties and to inhibit the growth of cancer cells. Additionally, 2-(4-Hydroxyphenyl)-5-methoxybenzoic acid, 95% has been shown to possess anti-diabetic and anti-hyperlipidemic effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-Hydroxyphenyl)-5-methoxybenzoic acid, 95% in lab experiments include its low cost, its availability in a variety of forms, and its ease of synthesis. Additionally, it has been shown to be relatively safe and non-toxic. The main limitation of 2-(4-Hydroxyphenyl)-5-methoxybenzoic acid, 95% is that its mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
In the future, more research is needed to further understand the mechanism of action of 2-(4-Hydroxyphenyl)-5-methoxybenzoic acid, 95% and to identify its potential therapeutic applications. Additionally, further research is needed to explore its potential applications in biochemistry, medicine, and chemistry. Finally, more research is needed to explore the potential synergistic effects of 2-(4-Hydroxyphenyl)-5-methoxybenzoic acid, 95% with other compounds and to identify new potential applications for this compound.
Synthesis Methods
2-(4-Hydroxyphenyl)-5-methoxybenzoic acid, 95% can be synthesized through a number of methods, such as the condensation of 4-hydroxybenzaldehyde and 5-methoxybenzyl alcohol, the oxidation of 4-hydroxybenzyl alcohol, and the reaction of 4-hydroxybenzyl alcohol and 5-methoxybenzyl bromide. The condensation of 4-hydroxybenzaldehyde and 5-methoxybenzyl alcohol is the most commonly used method, as it is a simple and cost-effective method.
properties
IUPAC Name |
2-(4-hydroxyphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-11-6-7-12(13(8-11)14(16)17)9-2-4-10(15)5-3-9/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZJMCSJGBZRMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688726 |
Source


|
| Record name | 4'-Hydroxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261977-30-3 |
Source


|
| Record name | 4'-Hydroxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














